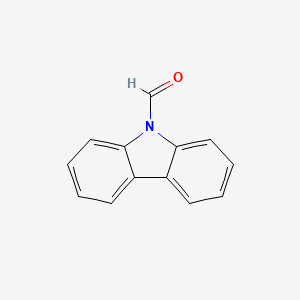

N-Formylcarbazole

Description

The Significance of Carbazole (B46965) Scaffolds in Organic and Materials Chemistry

The carbazole scaffold, a tricyclic aromatic system consisting of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, is a privileged structure in chemistry. rsc.orgscispace.com This structural motif is prevalent in a wide array of naturally occurring alkaloids, many of which exhibit potent biological activities. rsc.orgresearchgate.net In medicinal chemistry, carbazole derivatives are recognized for a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. rsc.orgresearchgate.net Compounds like the anti-tumor drug ellipticine (B1684216) and the vasodilator carvedilol (B1668590) feature the carbazole core, highlighting its importance in drug discovery and development. rsc.org

Beyond its biological relevance, the carbazole scaffold is a cornerstone in materials science. rsc.org Its rigid, planar structure and electron-rich nature impart desirable photophysical and electronic properties. rsc.orgd-nb.info Consequently, carbazole-based molecules are extensively used in the design of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgd-nb.info The ability to easily modify the carbazole ring at various positions allows for the fine-tuning of its electrical, thermal, and optical characteristics, making it a versatile building block for advanced functional materials. rsc.orgd-nb.info

Overview of N-Formylcarbazole: Structural Context and Research Prominence

This compound, also known as carbazole-9-carbaldehyde or 9H-Carbazole-9-carboxaldehyde, is a specific derivative where a formyl group (-CHO) is attached to the nitrogen atom of the carbazole ring. ontosight.ai This structural modification significantly influences the chemical reactivity of the carbazole nucleus. The compound is a valuable intermediate in organic synthesis, often prepared through the formylation of carbazole using methods like the Vilsmeier-Haack reaction or with neat formic acid. ontosight.airesearchgate.net

Its prominence in the research community stems primarily from its utility as a specialized chemical reagent and a precursor for more complex molecules. ontosight.ai The presence of the N-formyl group makes it an effective formylating agent and a participant in transamidation reactions, providing pathways to synthesize amides and other nitrogen-containing compounds under specific conditions. nih.govresearchgate.net Furthermore, it serves as a starting material for creating a variety of carbazole derivatives with tailored properties for applications in materials science and medicinal chemistry. ontosight.aiiosrjournals.org

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | Carbazole 9-carbaldehyde, 9H-Carbazole-9-carboxaldehyde |

| Molecular Formula | C₁₃H₉NO |

| CAS Number | 39027-95-7 |

| Molecular Weight | 195.22 g/mol |

| Appearance | Solid |

Data sourced from ontosight.ai

Academic Scope and Objectives of this compound Investigations

The academic investigation of this compound is focused on several key objectives within synthetic and materials chemistry. A primary area of research is its application as a selective formylating agent. nih.govjst.go.jp Studies have demonstrated that this compound can selectively transfer its formyl group to sterically less hindered aliphatic primary and secondary amines, while being less reactive towards bulkier or weakly nucleophilic amines like anilines. nih.govjst.go.jp This chemoselectivity is a significant advantage in complex syntheses where protecting groups might otherwise be required. researchgate.net The development of new formylation protocols using this compound aims to achieve mild, efficient, and selective synthesis of formamides, which are important intermediates in pharmaceutical production. nih.govjst.go.jpresearchgate.net

Another major research objective involves the use of N-acyl carbazoles, including this compound, as transamidation reagents. researchgate.net These reactions offer a method for creating amide bonds, which are central to peptide chemistry and the synthesis of many biologically active molecules. researchgate.net Research in this area focuses on developing catalyst-free or metal-free conditions to enhance the sustainability and efficiency of amide synthesis. researchgate.netacs.org

Finally, this compound is investigated as a key building block for more elaborate molecular architectures. For instance, the formyl group can be chemically modified, such as being reduced to a hydroxymethyl group, to serve as a handle for further reactions. iosrjournals.org This allows for the construction of complex carbazole-based polymers and photoconducting materials, demonstrating its role in the rational design of molecules with specific functions for the electronics and photonics industries. ontosight.aiiosrjournals.org

Table 2: Summary of Research Objectives for this compound

| Research Area | Key Objective | Relevant Findings |

|---|---|---|

| Synthetic Methodology | To develop selective formylating agents. nih.govjst.go.jp | This compound shows chemoselectivity for less sterically hindered primary and secondary amines. nih.govjst.go.jp |

| Synthetic Methodology | To explore new transamidation reactions. researchgate.net | N-acyl carbazoles can be used as selective transamidation reagents, often without requiring a catalyst. researchgate.net |

| Materials Science | To synthesize novel functional materials. ontosight.aiiosrjournals.org | Serves as a precursor to complex carbazole derivatives used in photoconducting materials and OLEDs. ontosight.aiiosrjournals.org |

| Pharmaceutical Synthesis | To provide efficient routes to formamide (B127407) intermediates. researchgate.net | Offers a method for producing formamides, which are valuable starting materials for pharmaceuticals. nih.govresearchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbazole |

| Ellipticine |

| Carvedilol |

| Aniline |

| Formamide |

| N-acyl carbazole |

| Formic acid |

| Carbazole-9-carbaldehyde |

Structure

3D Structure

Properties

IUPAC Name |

carbazole-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJUWUXVANGIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192293 | |

| Record name | N-Formylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39027-95-7 | |

| Record name | N-Formylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039027957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N Formylcarbazole

Direct Formylation Routes to N-Formylcarbazole

Direct formylation involves the introduction of a formyl group (-CHO) directly onto the nitrogen atom of the carbazole (B46965) ring. This is the most straightforward method for preparing this compound.

Formylation of Carbazole with Formic Acid and Derivatives

The use of neat formic acid is a well-established and efficient method for the N-formylation of carbazoles. tandfonline.comresearchgate.net This reaction is typically performed by heating carbazole in an excess of formic acid under reflux. Research has demonstrated that this method can produce this compound in high yields, generally ranging from 72% to 87%. tandfonline.comresearchgate.net

A typical laboratory-scale procedure involves refluxing a mixture of carbazole and a large volume of formic acid for an extended period, often 24 hours. jst.go.jp Following the reaction, the excess formic acid is removed under reduced pressure. The resulting crude product is often purified by dissolving it in a suitable solvent like dichloromethane, treating it with activated charcoal to remove colored impurities, and then isolating the final product through filtration and crystallization. jst.go.jp This straightforward, one-step process makes it an attractive route for large-scale synthesis. jst.go.jpresearchgate.net

Beyond neat formic acid, other formylating agents derived from it can also be employed. For instance, acetic formic anhydride, generated in situ, is a powerful reagent for the formylation of various amines and could be applied to carbazole. researchgate.net

| Reagent | Conditions | Yield | Reference |

| Neat Formic Acid | Reflux, 24h | 72-87% | tandfonline.com, jst.go.jp, researchgate.net |

Catalytic Approaches in this compound Synthesis

While the reaction with neat formic acid is effective, catalytic methods are continually being explored to improve reaction efficiency and mildness. General catalytic N-formylation techniques, though not always specific to carbazole in the literature, provide a framework for potential application. For example, solid acid catalysts like Amberlite IR-120 have been used to catalyze the formylation of anilines with formic acid under solvent-free conditions. nih.gov Molecular iodine (I₂) has also been reported as an effective catalyst for the formylation of various amines with formic acid, proceeding under relatively mild conditions (e.g., 70 °C). nih.gov

More advanced catalytic systems have been developed for the N-acylation of less reactive nitrogen-containing heterocycles, including carbazole. One such system employs a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O). tohoku.ac.jp This one-pot reaction facilitates the formation of the amide bond with carboxylic acids under mild conditions, achieving high yields even with a 1:1 substrate ratio and tolerating a wide variety of functional groups. tohoku.ac.jp This approach highlights a modern trend towards developing highly efficient, scalable, and user-friendly catalytic protocols for N-acylation reactions applicable to carbazole. tohoku.ac.jp

Alternative Synthetic Pathways to this compound Precursors

The primary precursor for this compound is carbazole itself. Therefore, alternative synthetic pathways focus on the construction of the carbazole core. A multitude of methods exist for synthesizing the carbazole skeleton, often involving transition-metal-catalyzed cyclization reactions.

Common strategies include:

Dehydrogenative Cyclization: The iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls can produce N-H carbazoles under air as a terminal oxidant, often with a copper co-catalyst. organic-chemistry.org

From Biaryl Azides: Rhodium catalysts can be used to synthesize carbazoles from substituted biaryl azides at moderate temperatures (60°C). organic-chemistry.org

Palladium-Catalyzed Reactions: A sequence of intermolecular amination followed by an intramolecular direct arylation, catalyzed by palladium, allows for the regioselective synthesis of functionalized carbazoles from starting materials like 1,2-dihaloarenes. organic-chemistry.org

From N-butynyl-3-amino-2-pyrones: A base-mediated cyclization of N-butynyl-3-amino-2-pyrones offers a regioselective route to substituted carbazoles. oregonstate.edu

These methods provide access to a wide range of substituted carbazoles, which can then be subjected to N-formylation.

| Precursor Type | Method | Catalyst/Reagent | Reference |

| 2-Aminobiphenyls | Dehydrogenative Cyclization | Iridium/Copper | organic-chemistry.org |

| Biaryl Azides | Cyclization | Rhodium(II) carboxylates | organic-chemistry.org |

| Anilines + 1,2-Dihaloarenes | Tandem C-N Coupling/Direct Arylation | Palladium | organic-chemistry.org |

| N-butynyl-3-amino-2-pyrones | Base-mediated Cyclization | Base (e.g., K₃PO₄) | oregonstate.edu |

Optimization of Reaction Conditions for Enhanced this compound Production

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and the use of excess reagents. For the direct formylation of carbazole with formic acid, key parameters include temperature and reaction duration. The reaction is typically run at reflux to ensure a sufficient reaction rate, often for 24 hours to drive the reaction to completion. jst.go.jp

In catalytic systems, optimization involves the screening of catalysts, solvents, bases, and temperature. For the N-acylation of carbazole using the DMAPO/Boc₂O system, research focused on finding the optimal catalyst that would allow for a high-yield reaction using a near-stoichiometric amount of the substrates under mild, room-temperature conditions. tohoku.ac.jp This avoids the need for heat and simplifies the procedure, making it highly efficient and scalable. tohoku.ac.jp The choice of solvent can also be critical; for instance, in some copper-catalyzed N-acylation reactions of related compounds, p-xylene (B151628) was found to be an effective solvent. researchgate.net The purification process is also a target for optimization, with the use of activated charcoal being a simple and effective method to remove colored byproducts from the crude this compound product. jst.go.jp

Regioselectivity and Chemoselectivity in this compound Synthesis

The synthesis of this compound from carbazole presents a key challenge in regioselectivity: N-formylation versus C-formylation. Carbazole has two potential sites for electrophilic attack: the nitrogen atom and the electron-rich aromatic carbon atoms (primarily C3, C6, C1, and C8).

Regioselectivity: The reaction of carbazole with neat formic acid demonstrates high selectivity for the nitrogen atom, yielding the N-formyl product. tandfonline.comresearchgate.net This is attributed to the nitrogen's lone pair being readily available for nucleophilic attack on the protonated formic acid. However, under different conditions, C-formylation can occur. For example, this compound itself has been reported to act as a C-formylation reagent under certain circumstances, highlighting the delicate balance of reactivity. researchgate.net The regiochemical outcome of reactions on the carbazole ring is known to be highly dependent on the reaction conditions and the presence of directing groups or catalysts. For instance, iron-catalyzed halogenation of carbazole shows that the presence of the N-H bond is crucial for directing substitution to the ortho-carbon positions. nih.gov This implies that for N-formylation to be the exclusive pathway, the conditions must favor the nucleophilicity of the nitrogen over C-H activation pathways.

Chemoselectivity: Chemoselectivity becomes relevant when other functional groups are present on the carbazole ring. A robust synthetic method should formylate the nitrogen atom without affecting other sensitive groups. The development of mild catalytic methods, such as the DMAPO-catalyzed reaction, is important in this regard, as it shows high functional group tolerance. tohoku.ac.jp Furthermore, the reactivity of this compound itself as a formylating agent demonstrates chemoselectivity. It selectively formylates sterically less hindered aliphatic primary and secondary amines, while being unreactive towards bulkier or less nucleophilic amines like anilines under the same conditions. researchgate.netnih.gov This inherent selectivity underscores the controlled reactivity of the N-formyl group.

Chemical Reactivity and Transformation Pathways of N Formylcarbazole

N-Formylcarbazole as a Formylating Reagent

This compound (NFC) has been identified as a noteworthy solid N-formylating reagent. jst.go.jp Its utility stems from its characteristic reactivity and selectivity profile, particularly in reactions with amine-based nucleophiles. jst.go.jpnih.gov Unlike some liquid or gaseous formylating agents that may be unstable or require in-situ preparation, this compound is a stable solid, which is advantageous for practical handling. jst.go.jp The reactivity of NFC in formylation reactions is influenced by the steric and electronic properties of the amine substrates. jst.go.jpnih.gov

Selective N-Formylation of Primary Amines

This compound demonstrates effective reactivity towards sterically less hindered aliphatic primary amines. jst.go.jpnih.gov For instance, the reaction of benzylamine (B48309) with 1.2 equivalents of this compound in tetrahydrofuran (B95107) (THF) at room temperature results in the corresponding formamide (B127407) in 88% yield. jst.go.jp The reaction's efficiency is concentration-dependent, with lower yields observed at concentrations below 1 M. jst.go.jp

The reagent exhibits chemoselectivity, preferentially reacting with the more nucleophilic amino group in molecules containing other functional groups. jst.go.jp In the case of amino alcohols, N-formylation occurs selectively without O-formylation of the hydroxyl group. jst.go.jp This selectivity is a valuable feature, distinguishing it from other formylating agents. jst.go.jpresearchgate.net However, its reactivity is diminished with less nucleophilic amines, such as aromatic amines. jst.go.jp

N-Formylation of Secondary and Sterically Hindered Amines

The formylating capability of this compound extends to sterically accessible secondary amines. jst.go.jpnih.gov A study showed that a secondary amine could be N-formylated to produce the corresponding amide in a 75% yield. jst.go.jp The reaction proceeds smoothly with sterically unencumbered aliphatic secondary amines. jst.go.jp

However, the reactivity of this compound is significantly influenced by steric hindrance. jst.go.jpnih.gov Sterically bulkier primary and secondary amines show low reactivity under typical reaction conditions. jst.go.jpresearchgate.net This characteristic allows for selective formylation in a mixture of amines based on their steric environment. Similarly, weakly nucleophilic amines, such as anilines, are generally unreactive towards this compound, even at elevated temperatures. jst.go.jpnih.gov For example, 4-methylaniline was found to be inert when reacted with NFC. jst.go.jp

| Amine Substrate | Amine Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Primary, Aliphatic | N-Benzylformamide | 88 | jst.go.jp |

| (Unspecified) | Secondary, Aliphatic | N,N-Disubstituted formamide | 75 | jst.go.jp |

| 4-Methylaniline | Primary, Aromatic | No reaction | - | jst.go.jp |

| Phenylhydrazine | Hydrazine | 1-Formyl-2-phenylhydrazine | 83 | jst.go.jp |

| Hydroxylamine | Hydroxylamine | N-Hydroxyformamide | 74 | jst.go.jp |

| Benzoylhydrazine | Hydrazide | No reaction | - | jst.go.jp |

Reactions Involving the Carbazole (B46965) Moiety of this compound

The carbazole core of this compound is an aromatic system that can, in principle, undergo various transformations. However, the presence of the N-formyl group significantly modifies its reactivity compared to unsubstituted carbazole. The formyl group acts as an electron-withdrawing group, which deactivates the aromatic system towards electrophilic attack.

Electrophilic Aromatic Substitution on the Carbazole Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. nih.govdalalinstitute.com In an unsubstituted carbazole, the nitrogen atom activates the ring, and electrophilic attack typically occurs at the electron-rich positions. For example, the bromination of carbazole without a catalyst favors substitution at the para-position (C-3/C-6). nih.gov

In this compound, the N-formyl group is an amide functionality where the nitrogen's lone pair of electrons is delocalized into the adjacent carbonyl group. This delocalization reduces the electron-donating ability of the nitrogen into the carbazole ring system, thereby deactivating the ring towards electrophilic substitution compared to N-H or N-alkyl carbazoles. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided context, general principles suggest that substitution would be more difficult and would likely be directed by the combined electronic effects of the heterocyclic nitrogen and the deactivating formyl group. In related systems, when an electron-rich position like C3 is blocked, further electrophilic substitution may occur at other positions, such as C6. dergipark.org.tr

Functionalization at Peripheral Positions of the Carbazole System

The functionalization of the peripheral C-H bonds of the carbazole skeleton is a key strategy for synthesizing novel derivatives for applications in materials and medicinal chemistry. chim.it Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. chim.itnih.gov These methods allow for the introduction of various functional groups, including alkyl, aryl, and others, at specific positions. chim.it

For instance, directing groups can be used to achieve regioselective functionalization. A trivalent phosphine (B1218219) unit attached to the carbazole nitrogen can direct C-H activation exclusively to the C1 position. chim.it While these examples often use N-substituted carbazoles other than N-formyl, they illustrate the strategies available for modifying the carbazole core. Applying such methods to this compound could provide pathways to novel functionalized derivatives, although the deactivating nature of the formyl group would need to be considered in the reaction design. The synthesis of derivatives like 9-Benzyl-3-formylcarbazole indicates that the carbazole ring can be functionalized even with a formyl group present, serving as a building block for more complex structures. alfa-chemistry.com

Cleavage and Decarbonylation Reactions of the Formyl Group

The formyl group of this compound can be removed through specific chemical reactions, primarily decarbonylation, which involves the elimination of a carbonyl (CO) group. This transformation regenerates the parent carbazole heterocycle and can be initiated through photochemical or transition-metal-catalyzed pathways.

Photochemical Decarbonylation

This compound and its derivatives are susceptible to decarbonylation when exposed to ultraviolet (UV) irradiation. researchgate.net This process is particularly efficient for simple N-formyl aromatic amines. Research on photoreactive polymers containing this compound units has demonstrated that these materials decarbonylate smoothly upon UV illumination. researchgate.netresearcher.life The reaction proceeds through the formation of a formyl radical, and the relatively low stability of this radical facilitates the high yield of the photodecarbonylation process. researchgate.net This photochemical reaction has been harnessed to induce changes in the refractive index of polymeric thin films, making such materials potentially useful for optical applications like data storage and waveguides. researchgate.netresearcher.life

Transition-Metal-Catalyzed Decarbonylation

The cleavage of the N-acyl bond in N-acylated heteroarenes, including carbazoles, can also be achieved using transition metal catalysts. Nickel-catalyzed decarbonylation has been developed as a method to produce a variety of N-aryl heteroarenes from N-acylated precursors. rsc.org Similarly, Rhodium(I) catalysts have been employed for the synthesis of NH-carbazoles from related amide precursors through a decarbonylation mechanism. researchgate.net These methods offer a synthetic route to functionalized carbazoles by cleaving the N-CO bond under specific catalytic conditions.

Derivatization of this compound for Advanced Syntheses

This compound is a versatile intermediate that serves as a precursor for a variety of more complex molecules through the transformation of its formyl group. ontosight.ai Its reactivity allows for its use as a formylating agent and as a building block in the synthesis of diverse chemical structures.

Use as a Formylating Agent

This compound can function as an effective formylating reagent, transferring its formyl group to nucleophiles. This reactivity has been particularly explored in the formylation of amines to produce N-formamide derivatives, which are important substrates in pharmaceutical synthesis. jst.go.jpjst.go.jpnih.gov The reaction demonstrates notable selectivity; this compound preferentially formylates sterically less hindered aliphatic primary and secondary amines. jst.go.jpjst.go.jp In contrast, amines that are sterically bulky or weakly nucleophilic, such as anilines, exhibit lower reactivity under the same conditions. jst.go.jpnih.gov This chemoselectivity makes this compound a useful reagent for targeted synthesis. The byproduct of this reaction, carbazole, can be easily recovered. jst.go.jp

| Amine Substrate | Condition | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrolidine | Reflux | 24 | 94 | jst.go.jp |

| 3-(Aminomethyl)pyridine | Reflux | 24 | 100 | jst.go.jp |

| N-Methylbenzylamine | 25 °C | 12 | 99 | jst.go.jp |

| (R)-1-Phenylethanamine | Reflux | 24 | 76 | jst.go.jp |

Formation of Carbinol Intermediates and Subsequent Trapping

This compound reacts with a range of nucleophiles, including organolithium reagents and other sp-, sp²-, and sp³-hybridized carbanions, to form metastable anionic carbazole carbinols. thieme-connect.com These intermediates are stable at low temperatures but can be prompted to collapse upon warming. The collapse eliminates the carbazole anion and generates a transient aldehyde in situ. This aldehyde can then be trapped by a second nucleophilic reagent present in the reaction mixture. thieme-connect.com This one-pot formylation/trapping sequence provides an elegant pathway to α,β-unsaturated esters (when trapped with reagents like phosphonoacetates) or various secondary alcohols (when trapped with a different organolithium reagent). thieme-connect.com

| Initial Nucleophile (Nu1) | Trapping Reagent (Nu2) | Final Product Type | Reference |

|---|---|---|---|

| n-Butyllithium | Triethyl phosphonoacetate | α,β-Unsaturated Ester | thieme-connect.com |

| Phenyllithium | Triethyl phosphonoacetate | α,β-Unsaturated Ester | thieme-connect.com |

| n-Butyllithium | Phenyllithium | Secondary Alcohol | thieme-connect.com |

| sec-Butyllithium | n-Butyllithium | Secondary Alcohol | thieme-connect.com |

Reduction to Alcohols

The aldehyde functionality of formylcarbazoles can be readily reduced to a primary alcohol (a hydroxymethyl group). While direct examples on this compound are less common in the cited literature, analogous reactions on ring-substituted formylcarbazoles illustrate this fundamental transformation. For instance, N-methyl-3-formylcarbazole is reduced to N-methyl-3-hydroxymethylcarbazole in high yield using sodium borohydride (B1222165) (NaBH₄) in an alkaline ethanol (B145695) solution. prepchem.comiosrjournals.org This reaction is a standard conversion of an aldehyde to an alcohol and is a key step in creating derivatives for applications such as photoconducting polycarbonates. iosrjournals.org

Mechanistic Investigations of N Formylcarbazole Mediated Reactions

Elucidation of Reaction Mechanisms in N-Formylation Processes

The general mechanism is understood to proceed via a nucleophilic acyl substitution pathway. The carbazole (B46965) moiety acts as a leaving group. The reactivity of N-acylcarbazoles in these transamidation reactions is notable for its selectivity, which is rooted in the electronic and steric properties of the carbazole framework. researchgate.net

While detailed kinetic studies specifically for the N-formylation of amines by N-formylcarbazole are not extensively documented in the literature, the rate of reaction is observed to be highly dependent on the nature of the amine substrate. jst.go.jpnih.gov For similar amination reactions, kinetic isotope effect experiments have been used to probe the rate-determining step. For instance, in a related formic acid-mediated amination, a primary kinetic isotope effect (kH/kD) of 3.8 was observed, suggesting that a step involving the cleavage of a C-H or N-H bond, likely related to the formation of the C-N bond or the breakdown of an intermediate, is rate-limiting. nih.gov

The key intermediate in the this compound-mediated formylation of amines is a tetrahedral intermediate. researchgate.net This species is formed when the nucleophilic amine attacks the electrophilic carbonyl carbon of this compound.

Plausible Reaction Pathway and Intermediates:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine substrate attacks the carbonyl carbon of this compound.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp3-hybridized and bonded to the oxygen, the original formyl hydrogen, the nitrogen of the attacking amine, and the nitrogen of the carbazole ring. The oxygen atom bears a negative charge, while the attacking nitrogen atom carries a positive charge.

Proton Transfer: A proton is likely transferred from the attacking amine's nitrogen to the carbazole nitrogen or another base in the system, neutralizing the charge.

Collapse of the Intermediate: The tetrahedral intermediate collapses. The C-N bond to the carbazole is cleaved, and the carbonyl double bond is reformed. The carbazole anion (or its protonated form) is expelled as the leaving group, resulting in the formation of the desired N-formylated amine (a formamide).

Computational chemistry and transition state calculations are powerful tools for elucidating the precise structures and energies of these fleeting states. researchgate.net For this reaction, the transition state leading to the tetrahedral intermediate would involve the partial formation of the new N-C bond and the partial breaking of the C=O pi bond. The stability of this transition state is a critical factor determining the reaction's activation energy and, consequently, its rate. researchgate.net

Kinetic Studies and Rate-Determining Steps

Influence of Substrate Structure on this compound Reactivity

The reactivity of this compound as a formylating agent is markedly influenced by the structure of the amine substrate. Research demonstrates a significant degree of chemoselectivity based on the steric and electronic properties of the amine. jst.go.jpnih.gov

Key findings on substrate influence include:

Steric Hindrance: this compound selectively formylates sterically less hindered primary and secondary aliphatic amines in high yields. jst.go.jpresearchgate.net Amines with bulky substituents near the nitrogen atom react much more slowly or not at all under the same conditions.

Nucleophilicity: The reaction is sensitive to the nucleophilicity of the amine. Weakly nucleophilic amines, such as most anilines (aromatic amines), are reported to be less reactive toward this compound. jst.go.jplookchem.com

Functional Group Tolerance: The reaction exhibits excellent chemoselectivity. For example, amino alcohols are selectively formylated at the amino group, with no O-formylation of the hydroxyl group observed. jst.go.jpresearchgate.net This highlights the mild nature of this compound as a reagent.

The table below summarizes the reactivity of this compound with a variety of amine substrates, illustrating the scope and limitations of this reagent.

| Amine Substrate | Substrate Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine (B48309) | Primary, Aliphatic | THF, 25 °C, 12 h | 98 | jst.go.jp |

| n-Octylamine | Primary, Aliphatic | THF, reflux, 24 h | 95 | jst.go.jp |

| Cyclohexylamine | Primary, Aliphatic (Sterically hindered) | THF, reflux, 24 h | 45 | jst.go.jp |

| tert-Butylamine | Primary, Aliphatic (Sterically hindered) | THF, reflux, 24 h | <5 | jst.go.jp |

| Pyrrolidine | Secondary, Cyclic | THF, 25 °C, 12 h | 99 | jst.go.jp |

| Diisopropylamine | Secondary, Aliphatic (Sterically hindered) | THF, reflux, 24 h | <5 | jst.go.jp |

| Aniline | Primary, Aromatic | THF, reflux, 24 h | <5 | jst.go.jp |

| Ethanolamine | Amino Alcohol | THF, 25 °C, 12 h | 98 (N-formylation only) | jst.go.jp |

Catalytic Cycles in this compound-Enabled Transformations

The formylation of amines using this compound is a stoichiometric reaction, not a catalytic one. jst.go.jp In this process, this compound is consumed as a reagent to deliver the formyl group, producing one equivalent of carbazole as a byproduct for every equivalent of formamide (B127407) generated.

A true catalytic cycle would require the regeneration of this compound after the formyl transfer step. This would necessitate a subsequent reaction sequence to re-formylate the carbazole byproduct. For example, a hypothetical catalytic cycle could involve:

Formyl Transfer: this compound + Amine → Formamide + Carbazole

Regeneration: Carbazole + "Formyl Source" → this compound

While this is theoretically possible, it is not how the reaction is typically employed. The synthesis of this compound itself requires separate conditions, such as heating carbazole with formic acid. jst.go.jp

This stoichiometric approach contrasts with other catalytic N-formylation systems. For instance, certain manganese complexes can catalyze the hydrogenation of carbon monoxide to methanol (B129727) using amine promoters. scispace.com In that cycle, the amine captures CO to form a formamide intermediate, which is then hydrogenated by the manganese catalyst to release the product and regenerate the amine promoter. scispace.com This represents a closed catalytic loop where the formyl-group carrier is continuously recycled, a fundamentally different approach from the stoichiometric use of this compound.

Solvent Effects and Reaction Medium Impact on Reaction Pathways

The choice of solvent can significantly impact the rate and outcome of chemical reactions by influencing the solubility of reactants and the stability of transition states and intermediates. In the reported N-formylation reactions mediated by this compound, tetrahydrofuran (B95107) (THF) was used as the solvent. jst.go.jp THF is a moderately polar aprotic solvent capable of solvating the reactants without interfering with the reaction mechanism through hydrogen bonding.

General studies on N-formylation reactions highlight the critical role of the reaction medium:

In the formylation of amines using formic acid, changing the solvent from benzene (B151609) to toluene, which has a higher boiling point allowing for more efficient azeotropic removal of water with a Dean-Stark trap, dramatically increased the product yield. nih.gov

For the formylation of primary amines with triethyl orthoformate, water was found to be the optimal solvent compared to organic solvents like ethanol (B145695), DCM, or DMSO, a counterintuitive finding that underscores the complex role of the solvent. mdpi.com

In CO2-based formylation reactions, polar solvents like DMSO and DMF have been shown to enhance reactant conversion.

For this compound-mediated reactions, the solvent's polarity can affect the reaction pathway. A more polar solvent could potentially stabilize the charged tetrahedral intermediate, possibly lowering the activation energy and accelerating the reaction. However, strong protic solvents like alcohols could compete with the amine substrate by attempting to react with this compound, leading to side products. Therefore, aprotic solvents like THF represent a good balance, providing sufficient polarity to facilitate the reaction without actively participating in it.

Advanced Spectroscopic and Structural Characterization of N Formylcarbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For N-Formylcarbazole, NMR studies reveal detailed information about its proton and carbon environments, as well as the connectivity between atoms. A notable feature observed in both ¹H and ¹³C NMR spectra is the presence of two distinct sets of signals for the formyl group, which is attributed to the existence of two rotamers due to restricted rotation around the N-CHO bond. ipb.pt

Proton (¹H) NMR for Formyl Proton and Aromatic Region Analysis

The ¹H NMR spectrum of this compound provides valuable insights into the arrangement of protons in the molecule. The formyl proton (CHO) typically appears as a singlet at a downfield chemical shift. In some instances, due to the presence of stereoisomers, two separate singlets can be observed for the methine protons of the CH=O groups. znaturforsch.com For example, one study reports a chemical shift for the formyl proton at approximately 9.69 ppm, which is significantly shifted to a lower field compared to other formamide (B127407) derivatives. znaturforsch.com This downfield shift is indicative of the electron-withdrawing nature of the carbazole (B46965) moiety. znaturforsch.com

The aromatic region of the spectrum displays a complex pattern of signals corresponding to the protons of the carbazole ring system. The chemical shifts of these protons are influenced by the electronic effects of the formyl group and the inherent aromaticity of the carbazole structure.

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Formyl Proton (CHO) | ~9.69 | Singlet |

| Aromatic Protons | Varies | Multiplet |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The carbonyl carbon of the formyl group is a key diagnostic signal, typically appearing in the downfield region of the spectrum. The presence of two distinct signals for the formyl group in the ¹³C NMR spectrum further supports the existence of rotamers. ipb.pt The aromatic carbons of the carbazole moiety give rise to a series of signals, the chemical shifts of which are influenced by their position relative to the nitrogen atom and the formyl group.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | Varies (Downfield region) |

| Aromatic Carbons | Varies |

Note: Precise chemical shifts are dependent on the solvent and measurement parameters.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex proton and carbon signals and mapping the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the carbazole ring system. emerypharma.comresearchgate.net It establishes correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.netcolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. emerypharma.com The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other, with cross-peaks indicating direct C-H bonds. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity, which can help to confirm the stereochemistry and conformation of the molecule, including the spatial relationship between the formyl group and the carbazole ring. researchgate.netprinceton.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Absorption Bands of the Formyl Group

The formyl group (CHO) in this compound gives rise to distinct and characteristic absorption bands in the IR spectrum. The most prominent of these is the C=O stretching vibration, which typically appears in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the carbazole ring. The C-H stretching vibration of the aldehyde proton is also observable, usually as a weaker band.

Vibrational Signatures of the Carbazole Moiety

The carbazole moiety itself has a rich vibrational spectrum. rsc.org The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations also contribute to the complex pattern in the fingerprint region of the spectrum. A detailed analysis of these vibrational modes, often aided by computational calculations, can provide a comprehensive understanding of the molecular structure and bonding in this compound. rsc.org

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretch (Formyl) | 1650 - 1700 |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

Note: These are general ranges and can vary based on the specific molecular environment and measurement technique.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the calculation of an exact mass, which can be compared against the theoretical exact mass calculated from the isotopic masses of the constituent atoms. frontiersin.org This process helps to distinguish between compounds that have the same nominal mass (isobaric compounds) but different elemental formulas. researchgate.net

For this compound, with the molecular formula C₁₃H₉NO, the theoretical monoisotopic mass can be calculated with high precision. ontosight.aiguidechem.com Experimental HRMS analysis provides a measured m/z value that serves to confirm this formula. While direct HRMS data for this compound was not found in the searched literature, data for its isomer, 2-Phenylbenzoxazole, which shares the identical molecular formula C₁₃H₉NO, illustrates the technique's accuracy. The calculated mass for C₁₃H₉NO is 195.0684, and the experimentally found mass for the isomer was 195.0681, showing a negligible difference and confirming the elemental composition. beilstein-journals.org Another isomer, 9(10H)-Acridanone, was also identified by HRMS analysis with a molecular formula of C₁₃H₉NO. researchgate.net

The data below summarizes the expected and reported HRMS values for compounds with the molecular formula C₁₃H₉NO.

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₁₃H₉NO | 195.0684 | Not available in search results | guidechem.combeilstein-journals.orgcsic.es |

| 2-Phenylbenzoxazole (Isomer) | C₁₃H₉NO | 195.0684 | 195.0681 | beilstein-journals.org |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in its crystalline solid state. ualberta.ca By measuring the diffraction pattern of X-rays passing through a single crystal, one can determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. ualberta.ca

A complete single-crystal X-ray diffraction analysis for the parent this compound was not available in the surveyed literature. However, the crystal structure of a closely related derivative, 9-Ethyl-9H-carbazole-3-carbaldehyde , provides significant insight into the expected structural features of the carbazole-carbaldehyde framework. nih.gov The analysis of this derivative reveals that the carbazole ring system is nearly planar. nih.gov The N-C bond lengths within the central pyrrole (B145914) ring can differ, reflecting the electronic influence of the substituent aldehyde group. nih.gov Such structural data is crucial for understanding how the molecular architecture influences the material's bulk properties.

The crystallographic data for 9-Ethyl-9H-carbazole-3-carbaldehyde are presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃NO |

| Crystal System | Monoclinic |

| Space Group ℹ️ | P2₁/c |

| Unit Cell Dimensions (a, b, c) ℹ️ | a = 10.6523 Å, b = 8.2312 Å, c = 13.8005 Å |

| Unit Cell Angles (α, β, γ) ℹ️ | α = 90°, β = 104.387°, γ = 90° |

| Volume (V) ℹ️ | 1172.10 ų |

| Z ℹ️ | 4 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are key techniques for investigating the electronic properties of molecules. vlabs.ac.in UV-Vis spectroscopy measures the wavelengths at which a molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. vlabs.ac.in Fluorescence spectroscopy measures the light emitted when the molecule returns from an excited state to the ground state, providing information about the structure of the excited state and its decay pathways. uni.lu

For carbazole-based systems, the UV-Vis absorption spectrum typically exhibits distinct bands. Strong absorption bands observed around 300 nm are generally assigned to π-π* transitions within the aromatic carbazole core. mdpi.comresearchgate.net An additional, lower-energy absorption band, often appearing as a shoulder between 325-345 nm, can be attributed to n-π* transitions involving the non-bonding electrons on the nitrogen atom and the formyl group's carbonyl oxygen. mdpi.comresearchgate.net The polarity of the solvent can influence the position of these peaks; n-π* transitions often experience a hypsochromic (blue) shift in more polar solvents. vlabs.ac.in

Upon excitation, carbazole derivatives are known to be fluorescent, often emitting in the blue region of the spectrum. researchgate.net For example, various carbazole derivatives show emission maxima (λ_em) in the range of 390 nm to 460 nm. mdpi.comresearchgate.net The difference between the absorption maximum (λ_abs) and the emission maximum is known as the Stokes shift, which provides insight into the structural reorganization between the ground and excited states.

The table below presents representative photophysical data for related carbazole derivatives, illustrating the expected spectral regions for this compound.

| Compound Type | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |

|---|---|---|---|---|

| Carbazole Polymer (Cz-p(2,7)) | Thin Film | ~300, >350 | ~460 | mdpi.com |

| Carbazole-Phenylacetylene Derivative | THF | 260, 310, 330 | 395 | frontiersin.org |

| Murrayanine (B1213747) (Carbazole Alkaloid) | Dichloromethane | 330-340 | 393-396 | researchgate.net |

| General Carbazole Derivatives | Various | ~300 (π-π), 325-345 (n-π) | Not Specified | researchgate.net |

Computational and Theoretical Studies on N Formylcarbazole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It is particularly effective for calculating molecular geometries, electronic properties, and vibrational frequencies. For N-Formylcarbazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of its electronic landscape.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

In this compound, the carbazole (B46965) moiety acts as the primary electron-donating part, while the N-formyl group (-CHO) is electron-withdrawing. This intramolecular charge-transfer character influences the frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich carbazole ring system, whereas the LUMO would be distributed over the entire molecule but with significant contribution from the electron-accepting formyl group.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.45 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.70 | Indicator of chemical stability and reactivity |

| Ionization Potential (I ≈ -EHOMO) | 6.15 | Energy required to remove an electron |

| Electron Affinity (A ≈ -ELUMO) | 1.45 | Energy released when an electron is added |

| Chemical Hardness (η = (I-A)/2) | 2.35 | Resistance to change in electron distribution |

| Chemical Potential (μ = -(I+A)/2) | -3.80 | Escaping tendency of electrons from an equilibrium system |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red signifies regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) concentrated around the carbonyl oxygen atom of the formyl group, due to its high electronegativity and lone pairs of electrons. This site represents the primary center for electrophilic attack. Conversely, regions of positive potential (blue) would be located near the hydrogen atoms of the carbazole rings and the formyl hydrogen, indicating sites susceptible to nucleophilic attack. The nitrogen atom, being bonded to the electron-withdrawing carbonyl group, would be less negative than in unsubstituted carbazole.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, locate transition states, and calculate the energy barriers that govern reaction rates. nih.gov

A transition state (TS) is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on that path. nih.gov Locating the TS and determining its energy relative to the reactants provides the activation energy (energy barrier) of the reaction, which is a critical factor in determining the reaction kinetics.

This compound is known to be an effective formylating agent for amines. researchgate.net A computational study of the formylation of a simple primary amine, such as methylamine (B109427), would model the nucleophilic attack of the amine nitrogen on the carbonyl carbon of this compound. This process would proceed through a tetrahedral intermediate, which then collapses to release the formylated amine and carbazole. The rate-determining step is typically the initial nucleophilic attack, and its transition state can be located using computational methods. The energy barrier for such a reaction is expected to be moderately high, reflecting the stability of the amide bond being broken. Studies on similar C-N bond-forming reactions report activation barriers in the range of 15-25 kcal/mol. nsf.gov

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Methylamine) | 0.0 |

| Transition State (TS) | +21.5 |

| Products (N-Methylformamide + Carbazole) | -5.2 |

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the reactants and products on the potential energy surface. numberanalytics.com The IRC path follows the minimum energy pathway downhill from the transition state in both forward and reverse directions. A successful IRC calculation provides a continuous path from the reactant complex, through the transition state, and to the product complex, thereby validating the proposed reaction mechanism. For the formylation of methylamine with this compound, the IRC analysis would trace the trajectory from the transition state, confirming its connection to the initial this compound-methylamine complex on one side and the N-Methylformamide-carbazole product complex on the other.

Transition State Localization and Energy Barrier Determination

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. ucsb.edu For this compound, the most significant conformational flexibility comes from the rotation around the N9–C(O) single bond.

The planarity of the molecule is a key factor. A fully planar conformation would maximize the conjugation between the nitrogen lone pair and the carbonyl group. However, steric hindrance between the formyl group (specifically the oxygen or hydrogen) and the hydrogens on the carbazole rings at positions 1 and 8 can lead to non-planar ground states. The rotational barrier is the energy required to move from a stable conformer to a transition state conformation, which for this rotation would likely involve the formyl group being perpendicular to the plane of the carbazole ring system. DFT calculations on similar N-acyl amides have shown rotational barriers can be significant, often around 20-23 kcal/mol. mdpi.com

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound over time. By simulating the motion of atoms at a given temperature, MD can explore the accessible conformational space and reveal the timescales of conformational changes, providing a more complete picture of the molecule's flexibility and structural dynamics. researchgate.net

| Conformer | Dihedral Angle (C1-N9-C=O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Ground State (Planar/Near-Planar) | ~0° or ~180° | 0.0 | Most stable conformation |

| Transition State (Perpendicular) | ~90° | +20.8 | Rotational energy barrier |

Spectroscopic Property Prediction and Experimental Data Correlation

The correlation of experimentally measured spectroscopic data with theoretically predicted values provides a powerful tool for the validation of computational models and a deeper understanding of the electronic structure and behavior of molecules. For this compound, computational chemistry, particularly Density Functional Theory (DFT), offers methods to predict spectroscopic properties such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Computational approaches are frequently employed to simulate the vibrational spectra of carbazole derivatives. Methodologies like DFT with appropriate basis sets, such as B3LYP/6-311++G(d,p), are utilized to perform geometry optimization and subsequent frequency calculations. These calculations yield theoretical IR spectra that can be compared with experimental data. For N-substituted carbazoles, it has been shown that there are excellent correlations between experimentally-determined and calculated harmonic vibrational energies, often with a scaling factor of 0.95–0.96 to improve agreement. While specific detailed correlational studies for this compound are not extensively documented in publicly available research, the principles of these computational methods are directly applicable.

Similarly, the prediction of electronic spectra (UV-Vis) is commonly achieved through Time-Dependent Density Functional Theory (TD-DFT) calculations. These computations can elucidate the nature of electronic transitions. For instance, studies on related carbazole derivatives have successfully used TD-DFT to interpret absorption spectra.

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for calculating the chemical shifts of nuclei like ¹H and ¹³C. These theoretical shifts can then be correlated with experimental values to aid in signal assignment and structural confirmation.

While a comprehensive study featuring side-by-side data tables of predicted versus experimental values for this compound is not readily found in the literature, the foundational experimental data is available.

Table 1: Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Peaks/Shifts |

| Infrared (IR) | A study of 1-chloro-3-formylcarbazole reported prominent bands at 3350 cm⁻¹ (N-H stretching), 2850 cm⁻¹ (formyl C-H stretching), and 1660 cm⁻¹ (carbonyl C=O stretching). While this is not this compound, the formyl and carbonyl stretching frequencies are indicative. |

| ¹H NMR (in CDCl₃) | For 1-chloro-3-formylcarbazole, aromatic protons appeared as a multiplet at δ 7.40-8.80, the formyl proton as a singlet at δ 10.00, and the NH proton as a broad singlet at δ 12.20. |

| ¹³C NMR (in CDCl₃) | No specific data for this compound was found in the provided search results. |

This table is populated with data for a related compound due to the absence of a complete dataset for this compound in the search results.

The correlation of these experimental values with data from computational models would involve calculating the IR frequencies, UV-Vis absorption maxima, and NMR chemical shifts using the aforementioned theoretical methods and comparing them to these experimental benchmarks. Discrepancies between the theoretical and experimental data can often be attributed to factors such as the phase of the sample (gas phase for calculations vs. solid or solution for experiments) and the limitations of the chosen functional and basis set.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable in drug discovery and materials science for predicting the activity or properties of new, untested compounds.

A review of the scientific literature indicates a lack of specific QSAR or QSPR studies focused exclusively on this compound derivatives. However, numerous QSAR and QSPR studies have been conducted on other classes of carbazole derivatives, providing a framework for how such an analysis would be approached for this compound analogues.

These studies typically involve the following steps:

Data Set Compilation: A series of this compound derivatives with measured biological activity (e.g., antibacterial, antifungal, anticancer) or a specific physicochemical property would be collected.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed activity or property. The goal is to create a statistically robust equation of the form: Activity/Property = c₀ + c₁D₁ + c₂D₂ + ... where 'c' represents coefficients and 'D' represents the selected molecular descriptors.

Model Validation: The predictive power of the generated QSAR/QSPR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

For example, a hypothetical QSAR study on the antibacterial activity of this compound derivatives might identify key descriptors that influence their potency. The resulting model could then be used to design new derivatives with potentially enhanced antibacterial effects.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relates to the molecule's reactivity and interaction with biological targets. |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and connectivity of the molecular structure. |

| Quantum Chemical | Atomic Charges, Bond Orders | Provides insight into the electronic distribution and bond strengths within the molecule. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Important for absorption, distribution, metabolism, and excretion (ADME) properties. |

While no specific models for this compound derivatives are currently published, the established methodologies in QSAR/QSPR research on other carbazole scaffolds demonstrate the potential of this approach for guiding the synthesis and development of new compounds with desired biological activities or properties.

Applications of N Formylcarbazole As a Synthetic Intermediate and Reagent

Utilization in the Synthesis of Nitrogen-Containing Heterocycles

N-Formylcarbazole serves as a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The formyl group can be readily transformed or utilized in cyclization reactions to construct fused ring systems.

A significant application of this compound is in the Vilsmeier-Haack reaction. enamine.netnumberanalytics.com This reaction, which typically employs a phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), is a powerful method for formylating electron-rich aromatic and heterocyclic compounds. numberanalytics.comslideshare.net In the context of this compound chemistry, derivatives can undergo intramolecular reactions or serve as substrates for further functionalization, leading to complex heterocyclic frameworks. For instance, the formylation of N-ethylcarbazole under Vilsmeier-Haack conditions has been shown to lead to the unexpected but synthetically valuable formation of methylene-bridged bis-pyrrolo[3,2-c]carbazoles. researchgate.net

Furthermore, this compound and its derivatives are instrumental in the synthesis of pharmaceutically important carbazole (B46965) alkaloids, such as ellipticine (B1684216) and its analogues. asianpubs.orgresearchgate.netwalshmedicalmedia.com The synthesis of ellipticine, a potent anti-cancer agent, often involves the construction of a pyridocarbazole skeleton. ucc.ie Synthetic strategies frequently utilize formylated carbazole intermediates, which can be elaborated through condensation and cyclization sequences to build the final tetracyclic ring system. researchgate.netbioorganica.com.ua For example, a mixture of 3- and 6-formyl-1,4-dimethylcarbazoles can be condensed with aminoacetaldehyde diethyl acetal (B89532) as a key step in an efficient, microwave-assisted synthesis of ellipticine. bioorganica.com.ua

Role in the Construction of Functionalized Carbazole Derivatives for Materials Science

The carbazole moiety is a well-established pharmacophore and a privileged structure in materials science due to its excellent charge-transporting properties and high photoluminescence efficiency. Current time information in Bangalore, IN.oldcitypublishing.com this compound provides a convenient entry point for the synthesis of functionalized carbazole derivatives tailored for specific applications in optoelectronics and polymer chemistry.

Precursor for Optoelectronic Materials (e.g., OLEDs, PVs)

Carbazole derivatives are extensively used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. oldcitypublishing.comrsc.org this compound can be chemically modified to introduce various functional groups at the 3, 6, or 9 positions of the carbazole core, allowing for the fine-tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. oldcitypublishing.com

For instance, N-alkyl-3,6-diformylcarbazoles are key monomers in the synthesis of conjugated polymers for OLEDs and OPVs. azom.com These diformyl derivatives can undergo condensation reactions, such as the Knoevenagel condensation, with compounds containing active methylene (B1212753) groups to create extended π-conjugated systems. azom.comnumberanalytics.com The resulting polymers often exhibit desirable electronic and photophysical properties for use as emitting or hole-transporting layers in electronic devices. mdpi.com

In the realm of photovoltaics, carbazole derivatives have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells. rsc.orguhasselt.be The introduction of carbazole-based molecules at the perovskite/HTM interface can improve charge extraction and reduce recombination, leading to enhanced power conversion efficiencies. rsc.orgtechscience.com Research has demonstrated that engineering the interface with carbazole derivatives can lead to perovskite solar cells with remarkable photovoltaic performance. rsc.orgmdpi.com

Building Block for Polymer Chemistry and Macromolecular Architectures

This compound and its derivatives are valuable building blocks for the synthesis of a wide range of polymers and complex macromolecular architectures. mdpi.com The reactivity of the formyl group allows for its participation in various polymerization reactions, leading to materials with tailored properties.

One of the most effective methods for creating carbazole-based polymers from this compound derivatives is the Knoevenagel condensation. azom.comsigmaaldrich.com This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound. numberanalytics.commdpi.com For example, the Knoevenagel condensation of N-octyl-3,6-diformylcarbazole with p-phenylene diacetonitrile yields a conjugated polymer with a helical conformation, a structure of interest for applications in nonlinear optics and as organic nanotubes. azom.com

The resulting polymers from these synthetic strategies can possess high molecular weights and form well-defined nanostructures, demonstrating the utility of this compound in creating advanced macromolecular materials.

Development of Novel Synthetic Methodologies Employing this compound

Beyond its role as a structural precursor, this compound itself has been employed as a reagent in the development of novel synthetic methodologies. Its unique reactivity has been harnessed to achieve selective chemical transformations.

Recent studies have highlighted the use of this compound as a selective formylating agent for amines. jst.go.jpresearchgate.netjst.go.jp This method offers an alternative to traditional formylating agents, some of which are liquids or gases that can be difficult to handle. jst.go.jp The solid nature and specific reactivity profile of this compound allow for the selective formylation of sterically less hindered aliphatic primary and secondary amines, while more hindered or less nucleophilic amines like anilines are less reactive under the same conditions. jst.go.jpjst.go.jp This chemoselectivity provides a useful tool for the synthesis of N-formamide derivatives, which are important intermediates in pharmaceutical synthesis. jst.go.jp

Furthermore, this compound has been utilized in a one-pot organometallic formylation/trapping sequence. thieme-connect.com In this methodology, treatment of various nucleophiles with this compound generates a metastable anionic carbazole carbinol intermediate. This intermediate can then be trapped in situ by a second nucleophilic reagent, leading to the formation of α,β-unsaturated esters or secondary carbinols. This approach provides a streamlined process for the construction of these valuable functional groups. thieme-connect.com

Contribution to the Synthesis of Complex Organic Molecules

The utility of this compound extends to the total synthesis of complex, biologically active natural products, particularly carbazole alkaloids. asianpubs.orgclockss.orgthieme-connect.comresearchgate.net Many of these alkaloids possess significant pharmacological properties, making their efficient synthesis a key objective for medicinal chemists.

N-formylindole derivatives, which can be conceptually linked to this compound chemistry, are key starting materials in the collective synthesis of several carbazole alkaloids, including clausine E, mukonine, koenoline, murrayafoline A, and murrayanine (B1213747). asianpubs.org The synthesis of murrayanine (1-methoxy-3-formylcarbazole), for instance, has been achieved through various routes, some of which involve the introduction or manipulation of a formyl group on the carbazole skeleton. thieme-connect.comchemmethod.com These syntheses often rely on strategic C-C and C-N bond-forming reactions to construct the carbazole core, with the formyl group serving as a handle for further functionalization or as a key structural element of the final product. chemmethod.com The development of new synthetic routes to these alkaloids, facilitated by intermediates like this compound, is crucial for exploring their structure-activity relationships and potential therapeutic applications. clockss.org

Future Directions and Emerging Research Avenues for N Formylcarbazole

Sustainable and Green Chemistry Approaches in N-Formylcarbazole Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound, research is moving towards greener approaches that minimize waste and avoid harsh reagents. Traditional methods often involve reagents like formic acid at high temperatures. jst.go.jp A modified procedure involves heating carbazole (B46965) with formic acid, followed by purification with activated charcoal and recrystallization. jst.go.jp

Future research is focused on developing catalytic systems that can achieve the formylation of carbazole under milder conditions. This includes exploring biocatalysis, where enzymes could offer a highly selective and environmentally friendly route to this compound. chemistryjournals.net The use of renewable resources and the development of catalytic cycles that minimize waste are central to these efforts. rsc.orgrsc.org Organoautocatalysis, where a product of the reaction catalyzes the transformation, presents another promising green chemistry strategy that avoids external catalysts. fau.eu

Exploration of this compound in Catalytic Systems

This compound and its derivatives are being investigated for their potential roles in various catalytic systems. The carbazole scaffold is a privileged structure in designing ligands for transition metal catalysts. acs.orgorganic-chemistry.org The ability to functionalize the carbazole nitrogen with a formyl group opens up new possibilities for tuning the electronic and steric properties of these ligands.

Researchers are exploring the use of this compound-derived ligands in a range of catalytic reactions, including cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. acs.org The development of catalysts for processes like the conversion of carbon dioxide into valuable chemicals is another area where this compound derivatives could play a role. rsc.org Furthermore, the unique reactivity of this compound itself is being harnessed in novel catalytic cycles. For instance, its use as a formylating agent for amines proceeds under mild conditions and shows selectivity for less sterically hindered amines. jst.go.jpnih.gov This reactivity can be exploited in the development of new catalytic transformations. researchgate.net

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring

Understanding the intricate details of chemical reactions as they happen is crucial for optimizing processes and discovering new reactivity. Advanced spectroscopic techniques are being employed for the in situ monitoring of reactions involving this compound. Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking the formation of products and intermediates in real-time. jst.go.jpunizar-csic.esipb.pt

For example, in the formylation of amines using this compound, ¹H-NMR and ¹³C-NMR spectroscopy are used to characterize the resulting formamides and confirm reaction completion. jst.go.jp High-resolution mass spectrometry (HR-MS) provides precise mass data to confirm the elemental composition of the products. jst.go.jp The use of specialized equipment, such as fiber-coupled probes for Raman spectroscopy, allows for the in situ monitoring of reactions in pressurized systems, providing a deeper understanding of reaction kinetics and mechanisms. unizar-csic.es These advanced analytical methods are essential for elucidating the complex reaction pathways that can occur with this compound.

Integration of this compound in Continuous Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. vapourtec.comwuxiapptec.com The integration of this compound into continuous flow systems is an emerging area of research with the potential to streamline its synthesis and application.

For instance, the synthesis of this compound itself could be adapted to a flow process, allowing for more precise control over reaction parameters and potentially higher yields and purity. Furthermore, the use of this compound as a reagent in flow reactors is being explored. An example is the dimerization of vinyl carbazole to produce cyclobutane (B1203170) dimers, where continuous flow conditions led to higher yields and significantly shorter reaction times compared to batch reactions. researchgate.net The development of efficient and robust flow processes involving this compound will be crucial for its adoption in industrial applications. hybrid-chem.com

Rational Design of this compound-Based Reagents through Computational Methods

Computational chemistry has become an indispensable tool for modern chemical research, enabling the rational design of new molecules and the prediction of their properties and reactivity. In the context of this compound, computational methods are being used to design novel reagents with tailored reactivity.

Theoretical calculations can provide insights into the electronic structure and reaction mechanisms of this compound and its derivatives. rsc.org This understanding can guide the design of new reagents for specific applications. For example, by modifying the substituents on the carbazole ring, it is possible to tune the reactivity of the formyl group, making it more or less electrophilic as needed. Computational studies can also help in predicting the outcomes of reactions, saving valuable experimental time and resources. This synergy between computational and experimental chemistry is expected to accelerate the discovery of new and useful this compound-based reagents.

Novel Chemical Transformations Discovered Through this compound Reactivity